B1162728 β-Amyloid (1-8, A2V) Peptide

β-Amyloid (1-8, A2V) Peptide

Cat. No.: B1162728
M. Wt: 1004
Attention: For research use only. Not for human or veterinary use.
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Description

The β-Amyloid (1-8, A2V) Peptide is a synthetic peptide fragment carrying an alanine-to-valine substitution at position 2 of the native amyloid-β sequence. This mutation is of significant scientific interest because it is derived from a natural variant of the amyloid precursor protein (APP A673V) that, in heterozygous carriers, is associated with a protective effect against Alzheimer's disease . The core research value of this peptide lies in its unique anti-amyloidogenic properties. In vitro studies demonstrate that peptides containing the A2V mutation interact with wild-type Aβ, effectively hindering its conformational changes and assembly into toxic oligomers and fibrils, which are widely believed to be key neurotoxic agents in Alzheimer's disease pathogenesis . The mechanism is thought to involve a structural perturbation, where the A2V mutation promotes a turn configuration in the N-terminal region, interfering with the stable intermolecular interactions required for AβWT oligomerization . This peptide serves as a critical reagent for investigating the molecular mechanisms of Aβ aggregation and for developing novel therapeutic strategies aimed at arresting this process. It is specifically designed for research applications only, including but not limited to: biophysical studies of protein-protein interactions, high-throughput screening for Alzheimer's disease therapeutics, and elucidating the structure-function relationship of amyloid-beta aggregates. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Weight

1004

Synonyms

Aβ (1-8, A2V); Aβ (1-8) mutant; β-Amyloid (1-8) dominant negative

Origin of Product

United States

Molecular Biology and Genetics of β Amyloid Precursor Protein App Processing and the A2v Mutation

Amyloidogenic and Non-Amyloidogenic APP Processing Pathways

The processing of the amyloid precursor protein (APP), a transmembrane protein integral to neuronal function, occurs via two primary, mutually exclusive pathways: the non-amyloidogenic and the amyloidogenic pathways. researchgate.net The pathway taken determines the generation of either non-toxic peptides or the neurotoxic β-amyloid (Aβ) peptides associated with Alzheimer's disease.

In the non-amyloidogenic pathway , which is the predominant route under normal physiological conditions, APP is cleaved by α-secretase within the Aβ domain. frontiersin.orgmdpi.com This cleavage event produces a soluble N-terminal fragment known as soluble APPα (sAPPα) and a membrane-bound C-terminal fragment (CTF) called C83. mdpi.comcell-stress.com Subsequently, the C83 fragment undergoes further cleavage by the γ-secretase complex, releasing a non-toxic p3 peptide and the APP intracellular domain (AICD). mdpi.comcell-stress.com This pathway precludes the formation of the full-length Aβ peptide. frontiersin.org

Conversely, the amyloidogenic pathway is initiated when APP is cleaved by β-secretase, also known as β-site APP-cleaving enzyme 1 (BACE1). frontiersin.orgresearchgate.net This cleavage occurs at the N-terminus of the Aβ domain, generating a soluble ectodomain of APP (sAPPβ) and a 99-amino acid C-terminal fragment, C99. cell-stress.com The C99 fragment remains embedded in the membrane and serves as a substrate for the γ-secretase complex. frontiersin.org The subsequent cleavage of C99 by γ-secretase releases the Aβ peptide into the extracellular space and the AICD into the cytoplasm. cell-stress.comresearchgate.net The Aβ peptides generated can vary in length, with Aβ40 and Aβ42 being the most common isoforms.

PathwayInitial EnzymeKey Fragments ProducedFinal ProductsPathological Significance
Non-Amyloidogenic α-secretasesAPPα, C83p3 peptide, AICDNon-pathogenic, precludes Aβ formation
Amyloidogenic β-secretase (BACE1)sAPPβ, C99β-Amyloid (Aβ) peptides (e.g., Aβ40, Aβ42), AICDPathogenic, leads to Aβ aggregation and plaques

Impact of the APP A673V (Aβ A2V) Mutation on APP Cleavage and β-Amyloid Production

The A673V mutation is a rare genetic variant in the APP gene that results in an alanine-to-valine substitution at position 673 of the APP protein. unimi.it This position corresponds to the second amino acid of the β-amyloid peptide, hence it is also referred to as the A2V mutation. jneurosci.org This specific mutation has a profound and complex impact on the processing of APP, significantly influencing the production of β-amyloid peptides and the pathogenesis of Alzheimer's disease. Unlike many other familial Alzheimer's disease mutations, the A673V variant exhibits a recessive pattern of inheritance. unimi.itnih.gov

BACE1 can cleave APP at two main sites: the Asp+1 site (β-site) and the Glu+11 site (β'-site). nih.gov Cleavage at the Asp+1 site is amyloidogenic, producing the C99 fragment, which leads to Aβ generation. nih.gov Cleavage at the Glu+11 site is considered non-amyloidogenic as it produces the C89 fragment, resulting in truncated, less harmful Aβ species. nih.gov

The A673V mutation significantly alters the cleavage preference of BACE1. jneurosci.orgnih.gov Research has shown that this mutation shifts the dominant BACE1 cleavage site from the Glu+11 site to the Asp+1 site. nih.govjneurosci.org This enhanced cleavage at the β-site results in a substantial increase in the production of the amyloidogenic C99 fragment compared to the C89 fragment. jneurosci.orgresearchgate.net Studies using an inducible APP expression system demonstrated that cells with the A673V mutation (APPrIta) displayed a significantly higher C99/C89 ratio compared to both wild-type APP (APPWT) and the Swedish APP mutation (APPSwe). jneurosci.org

APP VariantRelative C99/C89 Ratio (fold increase over APPWT)
APPWT1.0
APPSwe3.2 ± 0.2
APPrIta (A673V)16.7 ± 2.8

This table illustrates the significant shift in BACE1 cleavage site preference towards the amyloidogenic C99 fragment caused by the A673V mutation. jneurosci.org

Following the increased production of the C99 fragment, the subsequent cleavage by γ-secretase determines the specific species of Aβ peptide that are released. The ratio of the longer, more aggregation-prone Aβ42 to the shorter Aβ40 is a critical factor in Alzheimer's disease pathogenesis.

APP MutationEffect on Aβ42/Aβ40 Ratio
A673T (Protective)3.2-fold decrease
A673V (Pathogenic) Marked Increase
E682K (Pathogenic)Marked Increase
E693Q (Pathogenic)Increased
E693G (Pathogenic)No significant change

This table compares the effect of different APP mutations on the Aβ42/Aβ40 ratio, highlighting the pathogenic increase associated with the A673V mutation. nih.gov

A unique characteristic of the A673V mutation is its autosomal recessive inheritance pattern, which distinguishes it from most other familial Alzheimer's disease mutations that are inherited in a dominant fashion. nih.govnih.gov This means that individuals must be homozygous for the A673V mutation (carry two copies of the mutated gene) to develop the disease. unimi.itnih.gov Heterozygous carriers, who have one copy of the mutated gene and one wild-type copy, are not affected and may even be protected. nih.gov

The mechanism behind this recessive inheritance involves a "dominant-negative" effect in the heterozygous state. unimi.itnih.gov In individuals carrying one mutated and one wild-type allele, the co-incubation of the A2V-mutated Aβ peptide and the wild-type Aβ peptide leads to instability in the resulting Aβ aggregates. nih.gov This interaction inhibits the process of amyloidogenesis and the associated neurotoxicity. nih.gov The A2V mutation prevents the formation of the toxic dodecamer structures in these heterotypic mixtures of Aβ40 and Aβ42, which is consistent with the protective effect observed in heterozygous individuals. nih.gov In contrast, in the homozygous state, the highly amyloidogenic effect of the A2V-mutated peptide proceeds unchecked, leading to enhanced Aβ production, rapid fibril formation, and early-onset Alzheimer's disease. nih.gov

Compound and Protein Table

NameType
β-Amyloid (Aβ)Peptide
Aβ40Peptide Isoform
Aβ42Peptide Isoform
Amyloid Precursor Protein (APP)Protein
sAPPαProtein Fragment
sAPPβProtein Fragment
C83Protein Fragment
C89Protein Fragment
C99Protein Fragment
p3Peptide
APP intracellular domain (AICD)Protein Fragment
α-secretaseEnzyme
β-secretase (BACE1)Enzyme
γ-secretaseEnzyme Complex
Presenilin 1Protein (part of γ-secretase)
Presenilin 2Protein (part of γ-secretase)

Biophysical and Structural Dynamics of β Amyloid A2v Peptide Aggregation

Aggregation Kinetics and Pathways of β-Amyloid (A2V) Peptide

The aggregation of the β-amyloid (A2V) peptide is a complex process that follows a nucleation-dependent polymerization pathway, significantly influenced by the A2V mutation. ibm.comnih.gov This process is characterized by a lag phase, during which initial nuclei are formed, followed by a rapid growth phase where these nuclei elongate into larger aggregates. nih.gov

The aggregation of Aβ peptides, including the A2V variant, is a classic example of a nucleation-dependent polymerization reaction. nih.gov This mechanism involves two key steps:

Nucleation (Lag Phase): This initial and rate-limiting step involves the self-association of monomeric Aβ peptides to form unstable oligomeric nuclei. researchgate.net The formation of a stable nucleus is a thermodynamically unfavorable process that requires overcoming a significant energy barrier. nih.gov

Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the formation of larger aggregates, including protofibrils and mature fibrils. researchgate.net This elongation phase is typically much faster than the nucleation phase.

The kinetics of this process can be monitored by techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich structures characteristic of amyloid fibrils. nih.gov The sigmoidal curve of ThT fluorescence over time is a hallmark of nucleation-dependent polymerization. researchgate.net

The A2V mutation has been shown to significantly accelerate the aggregation kinetics of the Aβ peptide. nih.govresearchgate.net Studies comparing the A2V mutant with the wild-type (WT) Aβ peptide have revealed a shorter lag phase for the A2V variant, indicating a faster nucleation process. nih.gov This accelerated aggregation is attributed to the increased hydrophobicity and β-sheet propensity conferred by the valine substitution. researchgate.net

Research has demonstrated that the A2V substitution promotes a distinct pathway of oligomerization, leading to the formation of a connected system resembling a polymer network with hydrophobic residues exposed on the external surface. researchgate.net This altered pathway contributes to the enhanced aggregation propensity of the A2V mutant. researchgate.net Interestingly, when co-incubated, the A2V Aβ42 and wild-type Aβ42 peptides exhibit slower aggregation rates than either peptide alone. nih.gov

Table 1: Comparative Aggregation Kinetics of Aβ Peptides
Peptide VariantLag Phase DurationAggregation RateKey Findings
Aβ (Wild-Type)LongerSlowerExhibits typical nucleation-dependent polymerization. nih.gov
β-Amyloid (A2V)ShorterFasterA2V mutation accelerates oligomerization and promotes a distinct aggregation pathway. nih.govresearchgate.net
Aβ (Wild-Type) + β-Amyloid (A2V) (Co-incubation)Longer than individual peptidesSlower than individual peptidesSuggests an inhibitory interaction between the two peptide forms. nih.gov

Oligomerization and Protofibril Formation of β-Amyloid (A2V) Peptide

The oligomerization of the β-amyloid (A2V) peptide is a critical early step in the aggregation cascade, leading to the formation of soluble, often neurotoxic, oligomeric species and protofibrils. nih.govresearchgate.net The A2V mutation significantly influences the characteristics and distribution of these early aggregates. researchgate.net

Oligomers of the β-amyloid (A2V) peptide are characterized by their distinct morphology and stability. Electron microscopy and atomic force microscopy studies have revealed that Aβ1-42 with the A2V mutation is highly enriched with annular, pore-like structures. nih.gov These annular oligomers are a distinct feature of the A2V variant's aggregation pathway. nih.gov

In contrast, the wild-type Aβ1-42 predominantly forms globulomers. nih.gov The stability of these oligomeric species is a key factor in their potential toxicity. Soluble oligomers are now widely considered to be the primary neurotoxic species in Alzheimer's disease. researchgate.net

The A2V mutation leads to a markedly different distribution of oligomeric species compared to the wild-type peptide. researchgate.net While wild-type Aβ1-42 produces a range of oligomers with the majority having a diameter between 5 and 20 nm, the A2V mutant generates a more evenly distributed population of larger oligomers, predominantly in the 20–70 nm range, with some structures reaching up to 140–180 nm. nih.gov

Furthermore, the A2V mutation in Aβ40 promotes the formation of hexamers and dodecamers, which are not typically observed for wild-type Aβ40, suggesting a shift towards an "Aβ42-like" aggregation pathway. nih.gov

Table 2: Oligomer Size Distribution of Aβ1-42 Variants
Peptide VariantPredominant Oligomer Diameter RangeMaximum Detected Oligomer SizePredominant Morphology
Aβ1-42 Wild-Type5 - 20 nm (65% of population) nih.gov~60 nm nih.govGlobulomers nih.gov
β-Amyloid (1-42, A2V)20 - 70 nm (>90% of population) nih.gov140 - 180 nm nih.govAnnular structures nih.gov

Fibril Architecture and Polymorphism of β-Amyloid (A2V) Peptide

The final stage of Aβ aggregation is the formation of mature, insoluble fibrils. These fibrils exhibit a characteristic cross-β sheet structure, but can also display significant structural heterogeneity, a phenomenon known as polymorphism. nih.govnih.gov While specific high-resolution structures of fibrils formed exclusively from the short β-Amyloid (1-8, A2V) fragment are not extensively detailed, the principles of fibril architecture and polymorphism observed in full-length Aβ can be applied.

Amyloid fibrils are hierarchical structures, typically composed of one or more protofilaments that twist together. frontiersin.org The core structure of these fibrils is the cross-β sheet, where β-strands run perpendicular to the fibril axis and are stabilized by hydrogen bonds. nih.gov

Fibril polymorphism can arise from several factors, including:

Variations in the number of protofilaments. nih.gov

Different arrangements of protofilaments within the fibril. nih.gov

Conformational differences in the peptide monomers within the fibril. nih.gov

The A2V mutation, by altering the early aggregation and oligomerization pathways, likely influences the final fibril morphology. The distinct annular oligomers formed by the A2V mutant may serve as building blocks for fibrils with a unique architecture. While detailed structural models of A2V-specific fibrils are still an area of active research, it is clear that the initial mutation profoundly impacts the entire aggregation landscape, from kinetics to the final fibrillar structure.

Cross-β Structural Motifs in Aβ(A2V) Fibrils

Amyloid fibrils, including those formed by variants of the β-amyloid (Aβ) peptide, are characterized by a canonical cross-β structural motif. This architecture consists of β-sheets that run parallel to the fibril axis, with the individual β-strands oriented perpendicular to this axis nih.gov. The fundamental building block of this structure is the association of multiple protein segments in β-strand conformations into an extended β-sheet portlandpress.com. The stability of the cross-β motif is maintained by hydrogen bonds between the nitrogen and carbonyl groups of adjacent β-strands portlandpress.com.

Structural Heterogeneity and Conformation-Dependent Amyloid Structures

Point mutations within the Aβ sequence, such as the A2V substitution, are a key factor in driving this structural heterogeneity nih.govnih.gov. The presence of a mutant peptide can influence the conformation of the wild-type peptide through a templating mechanism, leading to the propagation of a specific amyloid strain nih.gov. Studies on different forms of Alzheimer's disease have shown that amyloid deposits can be differentiated based on their conformational structures, with the variability within a single patient being much lower than the variability between patients with different disease types nih.gov. This suggests that the specific mutation can play a dominant role in determining the resulting amyloid structure. While Aβ oligomers are known to be heterogeneous in size and transient, the fibrils they form can lock into distinct, stable polymorphic structures nih.gov. The A2V mutation, by altering the peptide's intrinsic properties, contributes to this landscape of conformational diversity in amyloid structures.

Conformational Transitions and Intrinsic Disorder in Aβ(A2V) Peptide Monomers and Aggregates

Modulation of β-Hairpin Population by the A2V Mutation

The A2V mutation exerts a significant influence on the conformational ensemble of the Aβ peptide monomer, particularly on the formation of β-hairpin structures. These β-hairpins are considered important intermediates in the aggregation pathway, acting as potential building blocks for larger oligomers and fibrils researchgate.netosu.edu. Atomistic replica exchange molecular dynamics simulations have revealed that the A2V mutation leads to a substantial increase in the population of β-hairpins. Specifically, in the context of the Aβ1-28 monomer, the population of β-hairpins is increased by a factor of four in the A2V variant compared to the wild type nih.gov. This enhanced propensity to form β-hairpin structures is thought to be a key factor in explaining the accelerated aggregation kinetics observed for Aβ peptides carrying the A2V mutation nih.gov. Mutations in the N-terminal region of Aβ, including A2V, have been shown to affect aggregation, and these changes in aggregation propensity are closely linked to alterations in the amount of β-hairpin content nih.gov.

Peptide VariantFold Increase in β-Hairpin Population (vs. Wild Type)
Aβ1-28 A2V4

Alterations in Free Energy Landscape and Intrinsic Disorder of Aβ(A2V) Monomer

The Aβ peptide in its monomeric state is intrinsically disordered, meaning it does not have a stable, well-defined three-dimensional structure and instead exists as a dynamic ensemble of different conformations fz-juelich.de. The A2V mutation profoundly alters this disordered state. While global properties like the radius of gyration and average secondary structure content remain similar between the wild-type and A2V monomers, the underlying free energy landscape is completely changed by the mutation nih.gov.

The free energy landscape of a protein describes the relative stability of its different possible conformations. For the wild-type Aβ monomer, this landscape is characteristic of a highly disordered peptide fz-juelich.denih.gov. However, the A2V mutation leads to a significant reduction in this intrinsic disorder. Studies on the Aβ1-28 fragment have quantified this change, showing that the intrinsic disorder of the monomer is reduced by a factor of two upon the introduction of the A2V mutation nih.gov. This shift in the conformational ensemble and the altered energy landscape may explain, in part, the different aggregation behaviors of the wild-type and A2V peptides and their roles in Alzheimer's disease pathology nih.gov. The transition from a disordered to an aggregation-competent state is a critical step in the amyloid cascade, and the A2V mutation appears to lower the energy barrier for this transition nih.govbiorxiv.orgresearchgate.net.

Peptide FragmentEffect of A2V Mutation
Aβ1-28 MonomerReduces intrinsic disorder by a factor of 2
Aβ1-28 MonomerCompletely changes the free energy landscape

Cellular and Subcellular Mechanisms of β Amyloid A2v Peptide Pathogenicity in Models

Neurotoxicity Mechanisms of Aβ(A2V) Oligomers and Fibrils

The neurotoxicity of amyloid-beta peptides is closely linked to their aggregation state. While historically, large, insoluble fibrils found in amyloid plaques were considered the primary toxic species, contemporary research has identified smaller, soluble oligomers as the most potent neurotoxins. nih.govbiorxiv.org This holds true for the Aβ(A2V) variant, which exhibits an increased propensity to form these toxic oligomeric species compared to the wild-type peptide. nih.gov

In vitro studies have demonstrated that the A2V substitution significantly accelerates the aggregation of Aβ peptides and enhances their cellular toxicity. nih.gov The neurotoxic mechanisms are multifaceted and involve the interaction of Aβ(A2V) oligomers with neuronal membranes. These interactions can lead to membrane permeabilization, disruption of ion homeostasis, and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways. researchgate.net

Animal models have further substantiated these findings. For instance, the expression of human Aβ1–40 with the A2V mutation in the neurons of Caenorhabditis elegans resulted in a more severe phenotype compared to the wild-type peptide. nih.gov This included a reduced lifespan, and more pronounced behavioral and neuronal defects. nih.gov Crucially, this enhanced toxicity was linked to the high propensity of Aβ(A2V) to form oligomers that accumulate within neurons, suggesting this is a central event in the subsequent neuronal damage. nih.gov

The binding of Aβ oligomers to various receptors on the neuronal surface is another key aspect of their neurotoxicity. mdpi.com These interactions can aberrantly activate downstream signaling pathways, leading to widespread cellular dysfunction. While specific receptor interactions for the Aβ(A2V) variant are still under investigation, it is plausible that they share targets with wild-type Aβ oligomers, such as glutamate (B1630785) receptors and cellular prion protein, but with altered binding affinities or kinetics that contribute to its heightened toxicity. mdpi.com

Aggregation StatePrimary Toxic SpeciesKey Neurotoxic Mechanisms
Oligomers Soluble, low-n aggregatesMembrane permeabilization, ion dyshomeostasis, ROS production, aberrant signaling
Fibrils Insoluble, high-order aggregatesReservoir for soluble oligomers, physical disruption of tissue, inflammatory response

Impact on Synaptic Homeostasis and Plasticity

Synaptic dysfunction is recognized as one of the earliest events in the pathogenesis of Alzheimer's disease, correlating strongly with cognitive decline. nih.govfrontiersin.org The Aβ(A2V) variant, with its aggressive aggregation properties, has a profound and detrimental impact on synaptic homeostasis and plasticity. Research indicates that oligomers of Aβ(A2V) are more potent in inducing synaptic injury than their wild-type counterparts. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening, are the primary molecular mechanisms underlying these cognitive processes. Aβ oligomers are well-documented to disrupt this delicate balance, typically by inhibiting LTP and facilitating LTD. nih.govnih.govfrontiersin.org

Soluble Aβ oligomers have been shown to impair LTP in hippocampal slices, a key brain region for memory formation. nih.govnih.gov This inhibition is often mediated by the excessive activation of specific glutamate receptors, particularly extrasynaptic NMDA receptors containing the NR2B subunit. nih.gov Aβ oligomers can interfere with glutamate uptake at the synapse, leading to an increase in extracellular glutamate levels. nih.gov This spillover activates extrasynaptic NMDA receptors, which, instead of triggering LTP-related signaling, initiates pathways that lead to synaptic depression and excitotoxicity. nih.govnih.gov

Conversely, these same mechanisms can facilitate the induction of LTD. nih.gov By disrupting neuronal glutamate uptake, Aβ oligomers enhance the activation of LTD-inducing pathways. nih.gov While direct electrophysiological studies on the Aβ(1-8, A2V) fragment are limited, the enhanced toxicity and propensity for oligomerization of A2V-containing peptides suggest a more severe impairment of LTP and a greater facilitation of LTD compared to wild-type Aβ. nih.gov

The pathogenic effects of Aβ extend to the fundamental processes of neurotransmission, affecting both the release of neurotransmitters from the presynaptic terminal and the function of postsynaptic receptors. frontiersin.org Aβ peptides can undergo co-secretion with neurotransmitters like neuropeptides and catecholamines, suggesting an intimate relationship with the machinery of synaptic vesicle release. nih.gov

At pathological concentrations, Aβ oligomers can disrupt this machinery. Some studies suggest that Aβ can interact with key presynaptic proteins, such as Synaptophysin, disrupting its complex with VAMP2 and thereby altering the pool of synaptic vesicles ready for release. nih.govsgul.ac.uk This can lead to an initial increase in baseline neurotransmission, which may contribute to the neuronal hyperexcitability observed in the early stages of Alzheimer's disease. nih.gov

On the postsynaptic side, Aβ oligomers interact with a variety of neurotransmitter receptors, leading to their dysfunction. mdpi.com A primary target is the glutamatergic system, particularly NMDA and AMPA receptors, which are crucial for synaptic plasticity. nih.gov Aβ can trigger the endocytosis of these receptors, reducing their number at the synapse and thereby impairing synaptic transmission and plasticity. nih.gov Furthermore, Aβ oligomers can bind to other receptors, including nicotinic acetylcholine (B1216132) receptors and adrenergic receptors, altering their signaling and contributing to the widespread neurotransmitter system deficits seen in Alzheimer's disease. mdpi.com The A2V mutation, by promoting the formation of toxic oligomers, is expected to exacerbate these effects on neurotransmitter release and receptor function. nih.gov

The culmination of the insults to synaptic plasticity and neurotransmission is the physical loss of synapses, a key pathological hallmark of Alzheimer's disease and the strongest correlate of cognitive impairment. nih.gov The Aβ oligomer hypothesis posits that these soluble aggregates are the primary drivers of this synaptic failure. nih.gov

Studies using in vitro models have directly demonstrated the synaptotoxic effects of Aβ(A2V). Oligomers formed from Aβ peptides containing the A2V mutation induce a more severe synaptic injury in hippocampal neurons compared to wild-type Aβ oligomers. nih.gov This is consistent with the clinical presentation of individuals homozygous for the corresponding A673V mutation in the amyloid precursor protein, who experience an early and aggressive form of Alzheimer's-type dementia. nih.gov The synaptic injury manifests as a loss of dendritic spines, the small protrusions on dendrites where most excitatory synapses are located. This spine pathology is considered a critical early event in the disease cascade. nih.gov

The mechanisms underlying this synaptic loss are tied to the disruption of signaling pathways crucial for spine maintenance and the overactivation of pathways that lead to their retraction and elimination. The aberrant activation of extrasynaptic NMDA receptors and subsequent downstream signaling cascades, as discussed earlier, plays a significant role in this process. nih.gov

Synaptic ProcessEffect of Aβ(A2V) OligomersConsequence
Long-Term Potentiation (LTP) InhibitionImpaired memory formation
Long-Term Depression (LTD) FacilitationWeakening of synaptic connections
Neurotransmitter Release DysregulationAltered synaptic communication
Postsynaptic Receptors Internalization and dysfunctionReduced synaptic strength
Dendritic Spines Atrophy and lossLoss of synaptic connections

Intracellular Organelle Dysfunction Induced by Aβ(A2V) Peptide

While much of the focus on Aβ pathology has been on its extracellular effects, there is compelling evidence that the peptide can be internalized by neurons and disrupt the function of intracellular organelles. This internal pool of Aβ, particularly oligomeric forms, contributes significantly to cellular toxicity. The Aβ(A2V) variant's tendency to form stable oligomers suggests that its intracellular actions may be particularly detrimental. nih.gov

Mitochondria, the powerhouses of the cell, are critical for neuronal function and survival due to the high energy demands of the brain. They are also a primary target of Aβ-induced toxicity. mdpi.com A bidirectional relationship exists where Aβ accumulation in mitochondria leads to their malfunction, and conversely, mitochondrial dysfunction can increase Aβ production, creating a vicious cycle. mdpi.com

Aβ peptides can accumulate within mitochondria, having been found physically localized within different mitochondrial compartments in post-mortem Alzheimer's disease brains and experimental models. mdpi.complos.org Once inside, Aβ can wreak havoc in several ways:

Impaired Respiratory Chain: Aβ interacts with components of the electron transport chain, particularly Complex I and Complex IV (cytochrome c oxidase), leading to reduced ATP production and bioenergetic failure. mdpi.comnih.gov

Increased Oxidative Stress: The disruption of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can damage mitochondrial DNA, proteins, and lipids, further compromising mitochondrial function. nih.gov

Disruption of Calcium Homeostasis: Aβ can impair the mitochondria's ability to buffer intracellular calcium, leading to calcium overload, which can trigger the opening of the mitochondrial permeability transition pore (mPTP) and initiate apoptotic cell death. mdpi.com

Altered Mitochondrial Dynamics: Aβ has been shown to affect the proteins that govern mitochondrial fission and fusion, leading to a fragmented mitochondrial network. plos.org This fragmentation impairs the distribution of mitochondria throughout the neuron, particularly to synapses, which have high energy needs. plos.org

These detrimental effects on mitochondria lead to a severe energy deficit in the neuron, rendering it vulnerable to excitotoxicity and apoptosis. nih.gov Given the heightened propensity of Aβ(A2V) to form toxic oligomers, it is anticipated that this variant would induce more rapid and severe mitochondrial dysfunction compared to wild-type Aβ. nih.gov

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) lumen leads to a condition known as ER stress, which in turn activates a set of signaling pathways collectively called the Unfolded Protein Response (UPR) vu.nlbiorxiv.org. While the direct effects of the Aβ(A2V) variant on ER stress are not yet fully characterized, extensive research on other Aβ peptides, such as Aβ42, demonstrates a clear link between amyloid pathology and UPR activation nih.govfrontiersin.org.

Aβ oligomers can disturb ER calcium homeostasis, a critical factor for the proper functioning of ER chaperones and protein folding biorxiv.org. This disruption is a primary trigger for the UPR. The UPR is mediated by three main ER-resident sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6) biorxiv.org. Under normal conditions, these sensors are kept inactive by the chaperone BiP (also known as GRP78). However, an accumulation of unfolded proteins causes BiP to dissociate, leading to the activation of the UPR pathways biorxiv.org.

Studies have shown that Aβ42 expression can trigger a strong ER stress response, leading to the upregulation of UPR target genes frontiersin.org. In the context of AD, activation of the UPR is considered an early event in the neurodegenerative process j-alz.com. While initially a protective response aimed at restoring ER homeostasis, prolonged ER stress can switch the UPR to pro-apoptotic signaling, contributing to neuronal cell death nih.gov. Research in rat brains has implicated ER stress as a potential molecular mechanism in Aβ-induced neuropathology nih.gov.

Table 1: Key Proteins in the Unfolded Protein Response (UPR) Implicated in Aβ Pathogenicity

Protein Function in UPR Role in Aβ-induced Pathogenesis
BiP/GRP78 ER chaperone, master regulator of the UPR. Dissociates from UPR sensors upon accumulation of misfolded proteins, initiating the stress response. Levels are increased in AD brains vu.nl.
PERK ER stress sensor; its activation leads to a temporary halt in protein translation. Activated in neurons of AD patients, suggesting a role in early neurodegeneration vu.nl.
IRE1α ER stress sensor; its activation leads to the splicing of XBP1 mRNA. Activated in response to neuronal Aβ biorxiv.org.

| ATF6 | ER stress sensor; upon activation, it moves to the Golgi for cleavage to become an active transcription factor. | Its removal can enhance susceptibility to neurotoxins mdpi.com. |

Lysosomal and Autophagic Pathway Dysregulation

The autophagy-lysosomal pathway is a critical cellular process for degrading and recycling damaged organelles and misfolded protein aggregates, including Aβ peptides frontiersin.orgnih.govnih.gov. A growing body of evidence indicates that Aβ overload impairs the function of this pathway, creating a vicious cycle that exacerbates neurodegeneration frontiersin.orgnih.gov.

Aβ accumulation has been shown to disrupt multiple stages of the autophagy process. This includes compromising the degradation of APP and its metabolites and leading to the accumulation of autophagic vacuoles (AVs) within neurons nih.govresearchgate.net. This accumulation may result from either diminished lysosomal function or impaired fusion between autophagosomes and lysosomes nih.gov. Defective lysosomal function has been detected even before the formation of amyloid plaques, suggesting it is a fundamental early event in AD pathogenesis frontiersin.org.

One proposed mechanism for this disruption is lysosomal permeabilization. Aβ oligomers can form channels in lysosomal membranes, leading to the dissipation of the proton gradient necessary for lysosomal enzyme function and potentially leaking enzymes like cathepsins into the cytoplasm, which can trigger apoptosis biorxiv.orgnih.gov. The acidic environment of the lysosome may even promote the formation of these amyloid pores nih.gov. This failure of the autophagy-lysosomal system prevents the efficient clearance of toxic protein aggregates, contributing to their accumulation and further cellular damage frontiersin.orgresearchgate.net.

Golgi Complex Fragmentation

The Golgi complex is a central organelle for protein trafficking, sorting, and processing. In neurons of individuals with AD, the normally ribbon-like structure of the Golgi is often found to be fragmented into smaller, disconnected elements nih.gov. This fragmentation is considered one of the earliest cellular pathologies in the disease, potentially preceding other well-known hallmarks nih.govfrontiersin.org.

Studies have demonstrated that the accumulation of Aβ peptides is a direct trigger for Golgi fragmentation frontiersin.orgnih.gov. The proposed mechanism involves the Aβ-mediated activation of cyclin-dependent kinase-5 (cdk5), which then phosphorylates Golgi structural proteins like GRASP65 nih.govnih.gov. Phosphorylation of these structural proteins disrupts the stacked and linked architecture of the Golgi cisternae nih.gov.

This structural breakdown is not merely a consequence of the disease but appears to contribute to a feedback loop that enhances Aβ production. A fragmented Golgi can accelerate the trafficking of APP, leading to increased amyloidogenic processing and secretion of Aβ nih.govnih.gov. Rescuing the Golgi structure, for example by inhibiting cdk5 or expressing non-phosphorylatable GRASP65 mutants, has been shown to reduce Aβ secretion nih.gov. This indicates that the integrity of the Golgi apparatus is crucial for normal APP processing and that its fragmentation by Aβ creates a pathogenic cycle that promotes disease progression frontiersin.org.

Interactions with Cellular Membranes and Membrane Permeabilization

The interaction between Aβ peptides and cellular membranes is considered a key initiating event in the neurotoxic cascade of Alzheimer's disease nih.gov. These interactions are driven by both electrostatic and hydrophobic forces and can significantly alter the biophysical properties of the lipid bilayer, leading to membrane disruption and loss of cellular homeostasis scilit.commdpi.commdpi.com.

Aβ(A2V) Peptide Adsorption and Implantation in Lipid Bilayers

The process of Aβ interaction with membranes can be described in two stages: adsorption and insertion (or implantation) nih.gov. Initially, the peptide adsorbs onto the surface of the lipid bilayer. This is often mediated by electrostatic interactions between positively charged amino acid residues in the N-terminal region of Aβ and negatively charged lipid headgroups on the cell surface mdpi.comnih.gov.

Following adsorption, the peptide can insert itself into the hydrophobic core of the membrane nih.gov. This insertion can alter membrane properties, such as fluidity nih.govumn.edu. Studies using model lipid monolayers have shown that Aβ peptides can insert into both anionic and cationic lipid layers under physiologically relevant conditions nih.gov. The degree of peptide insertion is often inversely proportional to the packing density of the lipids nih.gov. While monomeric Aβ tends to adsorb reversibly with low affinity, aggregated forms adsorb more slowly but irreversibly, leading to more significant membrane disruption researchgate.net. Cryo-electron tomography has visualized Aβ oligomers and protofibrils "carpeting" and inserting into the upper leaflet of the bilayer, suggesting a mechanism for the loss of membrane integrity rsc.org.

Formation of Cation-Selective Pores/Channels by Aβ(A2V) Aggregates

A primary mechanism of Aβ-induced toxicity is the formation of ion-permeable pores or channels within the cell membrane scilit.comnih.gov. These amyloid pores disrupt cellular ion homeostasis, particularly calcium (Ca²⁺), leading to neuronal dysfunction and death mdpi.com.

Research specifically on the pathogenic A2V mutant has revealed that it promotes a unique pathway of oligomerization, leading to the formation of annular, pore-like structures nih.gov. These structures are morphologically similar to those formed by other familial AD mutants and resemble pore-forming bacterial toxins, suggesting a common mechanism of membrane permeabilization nih.gov. Expression of the A2V-mutated Aβ in C. elegans has been shown to result in oligomer formation and toxicity, supporting the pathogenic nature of these assemblies nih.gov.

These Aβ channels are typically selective for cations, allowing the unregulated influx of ions like Ca²⁺ mdpi.com. This uncontrolled calcium entry can trigger numerous downstream pathological events, including mitochondrial dysfunction and the activation of apoptotic pathways. The formation of these pores is considered a direct mechanism of membrane damage, independent of receptor-mediated signaling pathways nih.gov.

Table 2: Characteristics of Aβ-Induced Membrane Pores

Feature Description Reference
Formation Self-assembly of Aβ oligomers on or within the lipid bilayer. The A2V mutant forms annular, pore-like structures. nih.govmdpi.com
Ion Selectivity Pores are generally selective for cations, with a notable permeability to Ca²⁺. mdpi.com
Consequence Disruption of cellular ion homeostasis, leading to elevated intracellular Ca²⁺, mitochondrial stress, and apoptosis. mdpi.com

| Blockers | Can be blocked by certain ions, such as zinc. | researchgate.net |

Influence of Membrane Composition (Lipids, Cholesterol, Gangliosides) on Aβ(A2V) Interaction

The composition of the cellular membrane plays a critical role in modulating the interaction with Aβ peptides mdpi.comnih.gov. Specific lipid components can influence Aβ binding, aggregation, and toxicity.

Lipids: The presence of negatively charged phospholipids (B1166683), such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG), can enhance Aβ binding through electrostatic interactions mdpi.com. The physical state of the membrane, including its fluidity, also impacts Aβ interaction. For instance, low cholesterol content and increased fluidity may favor partial Aβ insertion nih.gov.

Cholesterol: Cholesterol is a key modulator of membrane properties and Aβ interaction. It can affect membrane rigidity and lipid packing, which in turn influences how Aβ associates with the bilayer nih.gov. Some studies suggest that high cholesterol content in rigid membranes leads to greater Aβ association on the surface, while lower content in more fluid membranes allows for deeper peptide penetration nih.gov. Cholesterol can also indirectly facilitate Aβ binding by altering the conformation of other membrane components like gangliosides mdpi.com.

Gangliosides: Gangliosides, particularly GM1, are highly implicated in Aβ aggregation. Aβ has been shown to preferentially bind to membrane microdomains, or lipid rafts, which are enriched in cholesterol and gangliosides mdpi.com. The interaction with GM1 can act as a seed for Aβ aggregation on the cell surface, accelerating the formation of toxic oligomers and fibrils nih.govnih.gov.

Calcium Dyshomeostasis as a Mediator of Aβ(A2V) Neurotoxicity

The neurotoxic effects of the β-Amyloid (A2V) peptide are intricately linked to its ability to induce a state of calcium dyshomeostasis within neurons. This disruption of the tightly regulated intracellular calcium concentration is a key event that precedes and contributes to synaptic dysfunction and eventual neuronal demise. The A2V mutation is known to enhance the fibrillogenic properties of the amyloid-beta peptide, leading to the formation of aggregates that can interact abnormally with neuronal membranes. These interactions are thought to be a primary driver of the subsequent loss of calcium homeostasis.

Increased Intracellular Calcium Influx and Release from Stores

The presence of β-Amyloid (A2V) peptides has been shown to have a disordering effect on the internal structure of model cell membranes composed of mixed phospholipids and gangliosides. This disruption of membrane integrity is a plausible mechanism for an increased and unregulated influx of extracellular calcium into the neuron. While direct comparative studies on the pore-forming capabilities of the A2V variant are still emerging, the general understanding of amyloid-beta peptides suggests that they can form cation-permeable channels in the plasma membrane, leading to a sustained elevation of intracellular calcium levels.

Furthermore, beyond promoting influx from the extracellular space, amyloid peptides are known to trigger the release of calcium from intracellular stores, most notably the endoplasmic reticulum (ER). While specific data on the β-Amyloid (1-8, A2V) variant's interaction with ER calcium channels is limited, the broader family of amyloid-beta peptides has been demonstrated to induce calcium release from these internal reservoirs. This dual assault—promoting influx from the outside and release from the inside—overwhelms the neuron's capacity to buffer and extrude calcium, leading to a toxic accumulation of this ion in the cytoplasm.

Aβ(A2V)-Induced Perturbations of Calcium Signaling Pathways

The sustained elevation of intracellular calcium initiated by the β-Amyloid (A2V) peptide has profound consequences for a multitude of calcium-dependent signaling pathways that are fundamental to neuronal function and survival. The chronic activation of these pathways, due to aberrant calcium levels, can lead to a state of excitotoxicity, where neurons are damaged and killed by overstimulation.

Key signaling cascades affected by this calcium dysregulation include those involved in synaptic plasticity, gene expression, and apoptosis. For instance, excessive calcium can lead to the overactivation of enzymes such as calpains and caspases, which are involved in protein degradation and programmed cell death, respectively. Moreover, the disruption of mitochondrial calcium homeostasis can impair energy production and increase the generation of reactive oxygen species, further exacerbating cellular stress and contributing to a vicious cycle of neurodegeneration. The A2V mutation, by promoting a more aggregation-prone form of the peptide, is thought to intensify these downstream pathological signaling events.

Interactive Data Table: Comparative Aggregation Properties of Aβ Peptides

Peptide VariantAggregation KineticsFibril MorphologyMembrane Interaction
β-Amyloid (WT) Slower aggregationDistinct fibrilsModerate disordering
β-Amyloid (A2V) Faster aggregationNetwork-like structuresSignificant disordering
β-Amyloid (A2T) Slower aggregationLess defined fibrilsReduced disordering

Interactions of β Amyloid A2v Peptide with Other Biological Factors and Macromolecules

Metal Ion Interactions and Their Modulatory Effects on Aβ(A2V) Aggregation and Toxicity

Metal ion homeostasis is crucial for normal brain function, and its dysregulation has been implicated in Alzheimer's disease. The N-terminal region of the Aβ peptide is known to bind several metal ions, which can significantly alter its aggregation properties.

The Aβ peptide possesses specific binding sites for various metal ions, primarily located within its hydrophilic N-terminal domain. The histidine residues at positions 6, 13, and 14 are key ligands for the coordination of divalent cations like copper (Cu²⁺) and zinc (Zn²⁺) nih.govnih.govresearchgate.netresearchgate.net. The N-terminal amine group and the carboxylate group of aspartate at position 1 can also be involved in metal coordination mdpi.comacs.org.

Studies on the wild-type Aβ peptide have shown that Cu²⁺ can adopt different coordination geometries depending on the pH, involving the N-terminal amine, the backbone carbonyl groups of the initial residues, and the imidazole (B134444) rings of the histidine residues researchgate.netacs.orgnih.gov. Similarly, Zn²⁺ is known to coordinate with the three histidine residues nih.govresearchgate.net.

Monovalent silver ions (Ag⁺) and divalent mercury ions (Hg²⁺) also interact with the N-terminal region of the Aβ peptide nih.govnih.govdntb.gov.ua. Like copper and zinc, mercury binding is thought to primarily involve the histidine residues (His6, His13, and His14), leading to the formation of large Aβ aggregates nih.gov. While the precise coordination chemistry with the A2V variant is less characterized, the fundamental binding motifs are expected to be similar to the wild-type peptide, given that the mutation is at position 2 and the primary metal-binding ligands are further down the sequence. Other metal ions such as manganese (Mn²⁺) have also been reported to bind to Aβ, typically involving the histidine residues nih.govnih.gov.

Table 1: Key Amino Acid Residues in Aβ Involved in Metal Ion Binding

Metal IonPrimary Binding ResiduesCoordination Details
Copper (Cu²⁺) His6, His13, His14, Asp1, N-terminuspH-dependent coordination involving imidazole rings, N-terminal amine, and backbone carbonyls researchgate.netacs.orgnih.gov.
Zinc (Zn²⁺) His6, His13, His14Coordination primarily through the imidazole rings of the three histidine residues nih.govresearchgate.net.
Silver (Ag⁺) N-terminal regionBinds to the N-terminal region, likely involving histidine residues nih.govdntb.gov.ua.
Mercury (Hg²⁺) His6, His13, His14Interacts with the N-terminal region, with a binding mode similar to Cu²⁺ and Zn²⁺ nih.gov.
Manganese (Mn²⁺) Histidine residuesBinds to the histidine residues in the N-terminal domain nih.govnih.gov.

This table is based on data for the wild-type Aβ peptide, as specific data for the A2V variant is limited. The A2V mutation is not expected to significantly alter these primary binding sites.

Metal ion interactions can have a profound and often concentration-dependent effect on the self-assembly of Aβ peptides. The A2V mutation is known to accelerate the fibrillization of the Aβ peptide nih.govnih.gov. The presence of metal ions can further modulate this process.

For instance, zinc ions are known to sharply accelerate Aβ aggregation in vitro, leading to the formation of non-fibrillar aggregates researchgate.netnih.govmdpi.com. Similarly, mercury has been shown to have a concentration-dependent inhibitory effect on Aβ fibrillization, promoting the formation of non-fibrillar aggregates at a 1:1 ratio with the peptide nih.gov. The A2V mutation, which already enhances aggregation, in the presence of these metal ions could lead to a complex interplay of aggregation pathways, potentially favoring the formation of specific types of toxic oligomers or amorphous aggregates over mature fibrils.

Table 2: Effects of Metal Ions on Aβ Aggregation

Metal IonEffect on Aggregation KineticsResulting Aggregate Morphology
Copper (Cu²⁺) Concentration-dependent: low concentrations inhibit, high concentrations promote nih.govnih.gov.Fibrils (at low concentrations), Amorphous aggregates (at high concentrations) mdpi.comnih.gov.
Zinc (Zn²⁺) Accelerates aggregation researchgate.netnih.govmdpi.com.Amorphous aggregates nih.gov.
Silver (Ag⁺) Retards fibrillization by reducing fibril-end elongation nih.gov.Fibrils (delayed formation) nih.gov.
Mercury (Hg²⁺) Inhibits fibrillization in a concentration-dependent manner nih.gov.Non-fibrillar aggregates nih.gov.
Manganese (Mn²⁺) Modulates aggregation processes nih.gov.Not specified

This table summarizes general findings for Aβ peptides. The specific kinetics for the A2V variant may be modulated by its inherent faster aggregation rate.

One of the key mechanisms of Aβ-associated neurotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress nih.govdeepdyve.com. Redox-active metal ions, particularly copper, when bound to the Aβ peptide, can catalytically produce ROS nih.govmdpi.comnih.govunimelb.edu.au. The Cu²⁺-Aβ complex can be reduced to Cu¹⁺-Aβ, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide nih.govnih.gov. This can lead to the oxidation of the Aβ peptide itself, as well as surrounding lipids and proteins, contributing to cellular damage mdpi.comnih.gov.

The A2V mutation, by potentially altering the local conformation of the N-terminus, might influence the redox potential of the bound copper ion, although this has not been extensively studied. The increased aggregation propensity of the A2V variant could also lead to a higher local concentration of metal-Aβ complexes, thereby amplifying ROS production in specific cellular compartments. The amino acid residues that are often targets of this metal-catalyzed oxidation include aspartate 1, histidines 13 and 14, phenylalanine 19/20, and methionine 35 mdpi.com.

Interactions with Chaperones and Other Proteins (e.g., Tau)

Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. Several chaperones have been found to interact with Aβ and modulate its toxicity mdpi.comfrontiersin.org. For instance, small heat shock proteins (sHSPs) like αB-crystallin and HSP16 have been shown to associate with intracellular Aβ deposits nih.gov. These chaperones can interact with Aβ monomers or prefibrillar oligomers, potentially inhibiting fibril formation nih.gov. Other chaperones like Hsp60, Hsp70, and 14-3-3 proteins have also been implicated in interacting with Aβ and interfering with its aggregation pathway mdpi.comnih.govresearchgate.netfigshare.com. While the direct interaction of these chaperones with the A2V variant specifically has not been detailed, it is plausible that they would also recognize and bind to this aggregation-prone variant in an attempt to mitigate its toxicity.

The Tau protein, which forms intracellular neurofibrillary tangles in Alzheimer's disease, also interacts with Aβ. There is evidence that Aβ can promote the hyperphosphorylation and aggregation of Tau, and that Tau is a mediator of Aβ-induced neurotoxicity mdpi.comnih.govresearchgate.netmdpi.com. A recent study has shown that a peptide derived from the N-terminal sequence of the A2V-mutated Aβ, Aβ1-6(A2V)(D), can interfere with the aggregation of both Aβ and Tau protein nih.gov. This suggests a direct or indirect interaction between the N-terminal region of Aβ(A2V) and Tau, which could be a critical link in the pathological cascade of Alzheimer's disease.

Interaction with Nucleic Acids and Gene Regulation (Non-Clinical)

Intraneuronal Aβ has been observed in the nucleus, suggesting potential interactions with nucleic acids and a role in gene regulation. Studies have shown that Aβ can bind to both DNA and RNA in vitro nih.gov. Zinc ions have been found to significantly enhance the binding of nucleic acids to Aβ aggregates nih.gov. This interaction is dependent on the histidine residues in the N-terminal domain of Aβ nih.gov. Given the A2V mutation's location at the N-terminus, it could potentially influence these interactions, although specific studies on the A2V variant are lacking.

The binding of Aβ to nucleic acids could interfere with normal gene expression, representing a plausible mechanism of Aβ-induced neurotoxicity nih.gov. Furthermore, recent research has explored the development of Aβ-regulated gene circuits, where the presence of Aβ can trigger the expression of therapeutic transgenes biorxiv.org. While still in the experimental phase and not specific to the A2V variant, this highlights the potential for Aβ to interact with and influence cellular genetic machinery. Exposure of human neurons to low concentrations of Aβ has been shown to up-regulate the expression of synapse-related genes and down-regulate genes associated with mitochondrial metabolic processes, indicating that Aβ can indeed elicit changes in gene expression that may contribute to early neuronal dysfunction mdpi.com.

Experimental and Computational Methodologies in β Amyloid A2v Peptide Research

Recombinant Expression and Synthetic Production of Aβ(A2V) Peptides for Research

To facilitate in-depth research, Aβ(A2V) peptides are produced through both recombinant expression systems and chemical synthesis, each offering distinct advantages for various experimental needs.

Recombinant Expression:

Recombinant production of Aβ peptides, including the A2V variant, is often carried out in Escherichia coli expression systems. This method allows for the generation of large quantities of the peptide, which can be particularly advantageous for structural studies requiring isotopic labeling. The process typically involves the transformation of E. coli strains, such as BL21(DE3), with a plasmid containing the gene encoding the Aβ peptide. Expression is induced, and the peptide is often produced as inclusion bodies, which are dense aggregates of the misfolded protein. These inclusion bodies are then isolated and solubilized, followed by purification steps, commonly involving chromatography techniques, to obtain the monomeric form of the peptide. While a cost-effective method for producing large amounts of peptide, recombinant expression may sometimes result in peptides with an additional N-terminal methionine residue, depending on the specific expression vector and cleavage strategies employed.

Synthetic Production:

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, is a widely used method for producing Aβ peptides with high purity and a precisely defined sequence. The depsipeptide method is a specific technique utilized for challenging amyloidogenic sequences like Aβ(A2V). This approach involves the introduction of an O-acyl isopeptide bond at a strategic location in the peptide backbone, which helps to prevent aggregation during synthesis and purification. This temporary modification is stable under acidic conditions and can be reversed to the native peptide sequence by a pH shift to basic conditions, a process referred to as the "switching procedure". This method yields a product that is largely free of pre-existing aggregates or seeds, providing a more controlled starting material for aggregation studies. Synthetic Aβ(A2V) peptides are often stored in acidic solutions to maintain their monomeric state before being subjected to conditions that promote aggregation for experimental analysis.

Biophysical Techniques for Aβ(A2V) Structural and Aggregation Analysis

A comprehensive understanding of the Aβ(A2V) peptide's structure and aggregation propensity is achieved through the application of a suite of biophysical techniques. These methods provide insights into the peptide's secondary structure, the morphology of its aggregates, and the kinetics of its assembly.

NMR spectroscopy is a powerful tool for obtaining atomic-level structural and dynamic information about Aβ peptides in both their soluble and fibrillar states.

Solution NMR: Solution NMR is employed to study the conformation and dynamics of the monomeric and small oligomeric forms of Aβ(A2V) that are soluble. nih.govbenthamscience.com These studies can provide information on the transient secondary structures that may act as precursors to aggregation. By monitoring changes in the NMR spectra over time, researchers can track the early stages of peptide self-assembly. nih.gov

CD and fluorescence spectroscopy are widely used to monitor the conformational changes and aggregation kinetics of Aβ peptides.

Circular Dichroism (CD): CD spectroscopy is a sensitive technique for analyzing the secondary structure of proteins and peptides in solution. The CD spectrum of monomeric Aβ(A2V) is characteristic of a random coil conformation. Upon aggregation, a conformational transition to a β-sheet-rich structure is observed, which is reflected in a distinct change in the CD spectrum. This allows for the real-time monitoring of the structural evolution of the peptide during the aggregation process.

Fluorescence Spectroscopy: Fluorescence-based assays are central to studying Aβ aggregation. The most common method involves the use of the fluorescent dye Thioflavin T (ThT). nih.gov ThT exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils. nih.govnih.govzenodo.org This property makes ThT an excellent tool for monitoring the kinetics of fibril formation, allowing for the determination of lag times and elongation rates. nih.gov Another fluorescent probe, 8-Anilino-1-naphthalenesulfonic acid (ANS), is used to assess the exposure of hydrophobic surfaces on the peptide. An increase in ANS fluorescence intensity and a blue shift in its emission maximum indicate the binding of the dye to hydrophobic clusters, which can provide insights into the conformational changes and the formation of oligomeric intermediates with exposed hydrophobic regions. nih.govmdpi.comresearchgate.netresearchgate.net

Table 1: Fluorescence Spectroscopy Data for Aβ(A2V) Peptide Aggregation
TechniqueObservationInterpretation
Thioflavin T (ThT) AssayIncreased fluorescence intensity over timeFormation of β-sheet-rich amyloid fibrils
8-Anilino-1-naphthalenesulfonic acid (ANS) AssayIncreased fluorescence intensity and blue shift in emission maximumExposure of hydrophobic clusters during oligomerization

These imaging techniques provide direct visualization of the morphology of Aβ(A2V) aggregates at the nanoscale.

Electron Microscopy (TEM, Cryo-EM): Transmission electron microscopy is used to visualize the morphology of mature Aβ(A2V) fibrils, revealing their characteristic long, unbranched appearance. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of amyloid fibrils, including those of Aβ peptides. schroderlab.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.org By flash-freezing the sample in a thin layer of vitreous ice, the native structure of the fibrils can be preserved and imaged with high resolution. schroderlab.orgnih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can be used to visualize the morphology and dimensions of Aβ(A2V) oligomers and fibrils in both air and liquid environments. springernature.comnih.govbiophysics.orgnih.govrsc.org AFM studies have provided detailed information on the size and shape of Aβ(A2V) oligomers, revealing a population of structures with varying diameters and heights. nih.govbiophysics.org This technique allows for the characterization of the early-stage aggregates that are thought to be the most toxic species. springernature.comnih.govbiophysics.org

Table 2: Atomic Force Microscopy (AFM) Analysis of Aβ(A2V) Oligomer Morphology
ParameterMeasurement RangeSignificance
Oligomer Diameter20–70 nm (with some larger aggregates)Provides information on the size distribution of early-stage aggregates.
Oligomer HeightVariable, with distinct populations observedOffers insights into the three-dimensional structure of the oligomers.

X-ray diffraction and scattering methods provide valuable information about the structure of Aβ(A2V) aggregates at different length scales.

X-ray Fiber Diffraction: This technique is used to study the structure of oriented amyloid fibrils. The resulting diffraction pattern provides information about the repeating structural motifs within the fibril, most notably the characteristic "cross-β" pattern, which confirms the presence of β-sheets oriented perpendicular to the fibril axis.

These techniques provide information about the size, shape, and hydrodynamic properties of Aβ(A2V) peptides and their aggregates in solution.

Analytical Ultracentrifugation (AUC): AUC is a first-principles based method for determining the molecular weight, size, and shape of macromolecules in solution. uni-heidelberg.denih.govyoutube.comddtjournal.com Sedimentation velocity experiments can be used to characterize the distribution of different oligomeric species of Aβ(A2V) and to study their self-association properties. nih.govnih.gov This technique is particularly useful for quantifying the presence of small oligomers that may be difficult to detect by other methods. ddtjournal.com

Light Scattering: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are used to monitor the aggregation of Aβ(A2V) in real-time. DLS measures the hydrodynamic radius of particles in solution, allowing for the detection of the formation and growth of aggregates over time. SLS provides information on the average molecular weight of the aggregates. Together, these techniques can be used to characterize the kinetics of aggregation and the size distribution of the resulting species.

In Vitro Cellular and Biochemical Model Systems for Studying Aβ(A2V) Pathology

In vitro models are fundamental in dissecting the molecular and cellular consequences of the Aβ(A2V) peptide. These systems allow for controlled studies of the peptide's behavior and its effects on various cell types and biochemical processes.

Neuronal Cell Cultures and Primary Glial Cell Models (e.g., Microglia)

Neuronal cell cultures are invaluable for assessing the direct neurotoxic effects of the Aβ(A2V) peptide. Studies have shown that the A2V mutation enhances the toxicity of Aβ peptides in cultured human neuroblastoma cells plos.org. Research indicates that while heterozygous carriers of the corresponding APP A673V mutation are protected, the homozygous state leads to increased Aβ production and subsequent neurotoxicity telethon.it. The Aβ(A2V) variant has been found to significantly reduce the viability of these cells compared to wild-type Aβ plos.org.

Primary glial cells, including microglia and astrocytes, are critical for understanding the inflammatory component of Aβ(A2V) pathology. Microglia, the resident immune cells of the brain, are known to be activated by Aβ peptides, leading to both clearance and inflammatory responses nih.govmdpi.comuni-mainz.de. While direct studies on Aβ(A2V) interaction with microglia are emerging, it is understood that Aβ oligomers can trigger microglial activation, leading to the release of inflammatory cytokines and phagocytic responses nih.govresearchgate.net. The A2V mutation's propensity to form specific oligomeric structures suggests a distinct interaction with microglial receptors, potentially leading to a unique inflammatory signature nih.gov. Long-term treatment with a peptide derived from the Aβ(A2V) sequence has been shown to reduce synaptic loss associated with Aβ oligomerization in transgenic mice, hinting at a modulatory role in neuroinflammation nih.gov.

Cell ModelKey Findings Related to Aβ(A2V)Reference
Human Neuroblastoma CellsAβ(A2V) exhibits enhanced neurotoxicity compared to wild-type Aβ. plos.org
Primary MicrogliaAβ peptides, in general, induce microglial activation, phagocytosis, and inflammatory responses. Specific responses to Aβ(A2V) are an area of active investigation. nih.govnih.govresearchgate.net
Primary AstrocytesAstrocytes are known to be involved in Aβ clearance and the neuroinflammatory response. mdpi.com

Synaptosomal Preparations and Slice Electrophysiology

Synaptosomal preparations, which are isolated nerve terminals, are utilized to study the direct effects of Aβ(A2V) on synaptic function. Research on various Aβ peptides has demonstrated their ability to impair synaptic plasticity, a key feature of Alzheimer's disease acs.org. Peptides derived from the N-terminus of the A2V mutant have been shown to impact synaptic integrity in animal models, suggesting that this specific mutation has a direct consequence at the synapse researchgate.net.

Slice electrophysiology, performed on acute brain slices, allows for the investigation of how Aβ(A2V) affects synaptic transmission and plasticity in a more intact neural circuit. While specific data on Aβ(A2V) is still being gathered, studies with other Aβ variants have shown detrimental effects on long-term potentiation (LTP), a cellular correlate of learning and memory acs.org.

Liposome and Model Membrane Systems

Liposomes and other model membrane systems are instrumental in understanding the biophysical interactions between Aβ(A2V) and cell membranes. These simplified models allow for detailed analysis of how the peptide binds to, inserts into, and potentially disrupts lipid bilayers. The A2V mutation is thought to alter the hydrophobic properties of the N-terminal region of the Aβ peptide, which could enhance its interaction with neuronal membranes nih.govacs.org. Studies have investigated the early-stage aggregation and membrane interaction of Aβ(A2V) in comparison to the protective A2T variant, revealing distinct biophysical behaviors uliege.bediva-portal.orgdaneshyari.compolimi.itesrf.fr.

Model SystemInvestigative Focus with Aβ(A2V)Reference
LiposomesBinding affinity, membrane disruption, and influence on aggregation. uliege.bediva-portal.orgdaneshyari.compolimi.itesrf.fr
Computational ModelsSimulation of peptide-membrane interactions at an atomic level. acs.org

Assays for Aggregation, Toxicity, and Cellular Uptake

A variety of assays are employed to quantify the distinct properties of the Aβ(A2V) peptide.

Aggregation Assays: Thioflavin T (ThT) fluorescence assays are commonly used to monitor the kinetics of amyloid fibril formation. Studies have shown that the A2V mutation accelerates the aggregation of Aβ40 but has little effect on the already rapid aggregation of Aβ42 nih.gov. This suggests that the A2V mutation can dramatically alter the aggregation propensity of the more soluble Aβ isoform nih.gov. The A2V variant is also known to promote a unique pathway of oligomerization, forming a network-like structure nih.gov.

Toxicity Assays: Cell viability assays, such as the MTT assay, are used to measure the neurotoxic effects of Aβ(A2V) on cultured neuronal cells. Research has consistently demonstrated that the A2V mutation increases the toxicity of Aβ peptides plos.orgnih.gov.

Cellular Uptake: The mechanisms by which Aβ(A2V) is taken up by neurons and glial cells are under investigation. Studies using cell-penetrating peptide constructs derived from the Aβ(A2V) sequence have been conducted to understand and potentially inhibit cellular uptake and toxicity mdpi.comnih.gov.

Assay TypeSpecific Findings for Aβ(A2V)Reference
Thioflavin T (ThT) AssayAccelerates aggregation of Aβ40. nih.gov
Electron and Atomic Force MicroscopyForms a distinct network of oligomers. nih.gov
MTT AssayIncreased cytotoxicity in neuronal cell lines. plos.orgnih.gov
Cellular Uptake StudiesMechanisms are being explored, with related peptides showing cellular penetration. mdpi.comnih.gov

Non-Human In Vivo Models for Aβ(A2V) Pathogenesis Research

To understand the complex, systemic effects of the Aβ(A2V) peptide in a living organism, researchers rely on non-human in vivo models.

Transgenic Rodent Models Expressing Aβ(A2V) or APP(A673V)

Transgenic rodent models are a cornerstone of Alzheimer's disease research. Mice have been generated that overexpress the human APP gene with the A673V mutation grantome.com. These models are essential for studying the long-term consequences of the A2V peptide on brain pathology, including plaque deposition, neuroinflammation, and cognitive function mdpi.com.

The neuropathological examination of a patient who was homozygous for the APP A673V mutation revealed severe and widespread Aβ accumulation and tau pathology nih.govresearchgate.net. A peculiar feature was the large size of the Aβ deposits, which were often perivascular nih.gov. This human case provides a crucial benchmark for validating the pathological features observed in transgenic animal models. While detailed characterizations of Aβ(A2V) or APP(A673V) transgenic mice are ongoing, these models hold the promise of providing critical insights into the recessive inheritance pattern and the specific pathogenic cascade initiated by this mutation grantome.com. Studies in transgenic mice have also explored the therapeutic potential of peptides derived from the Aβ(A2V) sequence, showing a reduction in synaptic loss nih.govresearchgate.net.

Invertebrate Models (e.g., Drosophila melanogaster, Caenorhabditis elegans)

Invertebrate organisms provide powerful and genetically tractable systems for investigating the in vivo consequences of β-Amyloid (Aβ) peptide expression, including the specific A2V mutation. These models, with their short lifespans and well-characterized nervous systems, allow for the rapid assessment of proteotoxicity, aggregation dynamics, and the efficacy of potential therapeutic interventions. nih.govyoutube.com

Caenorhabditis elegans

The nematode C. elegans has been instrumental in elucidating the specific toxic effects of the Aβ(A2V) mutation. Researchers have generated transgenic C. elegans models that express human Aβ₁₋₄₀ with the A2V substitution (Aβ₁₋₄₀A2V) in neurons, effectively mimicking the homozygous state of the human pathology. nih.govnih.gov Comparative studies with worms expressing wild-type Aβ₁₋₄₀ (Aβ₁₋₄₀WT) have revealed significant differences in phenotype and biochemistry.

The expression of both wild-type and A2V-mutated Aβ₁₋₄₀ leads to a reduction in the nematode's lifespan, along with behavioral defects and impaired neurotransmission. nih.govnih.gov However, these detrimental effects are consistently more severe in the worms expressing the A2V variant. nih.govmdpi.com The toxicity associated with the Aβ₁₋₄₀A2V peptide is strongly linked to its high propensity to form soluble oligomeric species that accumulate within neurons. nih.govresearchgate.net This suggests that the formation of these oligomers is a central event driving the postsynaptic damage and early disease onset observed in human carriers of the homozygous A673V mutation in the amyloid precursor protein (APP), which corresponds to the A2V mutation in the Aβ peptide sequence. nih.govnih.gov Functionally, the locomotor defects in the A2V worms have been specifically linked to postsynaptic dysfunctions. nih.govnih.gov These transgenic strains serve as valuable in vivo platforms for screening chemical compounds that may interfere with the formation and toxicity of Aβ oligomers. nih.gov

Table 1. Phenotypic and Biochemical Effects of Aβ₁₋₄₀A2V Expression in C. elegans
CharacteristicObservation in Aβ₁₋₄₀A2V ModelComparison to Aβ₁₋₄₀WT ModelReference
LifespanSpecifically reducedReduction is more significant than in WT nih.govnih.gov
Behavioral DefectsPresentMore severe than in WT nih.govmdpi.com
NeurotransmissionImpairedImpairment is worse than in WT nih.gov
Aggregation PropensityHigh propensity to form soluble oligomersGreater tendency to form oligomers than WT nih.govresearchgate.net
Site of DysfunctionLinked to postsynaptic dysfunctionsSpecifically characterized in the A2V model nih.govnih.gov

Drosophila melanogaster

The fruit fly, Drosophila melanogaster, is another widely used model for studying neurodegenerative diseases, including the proteotoxicity associated with Aβ. nih.govnih.govmdpi.com Its highly conserved genome and similarities in neurobiology with humans make it a powerful tool for investigating disease mechanisms. nih.gov The ease of generating transgenic modifications allows for targeted expression of human Aβ peptides in specific tissues, such as the nervous system or even the digestive tract, to study aggregation and toxicity. youtube.commdpi.comdiva-portal.org

While specific studies focusing solely on the β-Amyloid (1-8, A2V) fragment in Drosophila are not extensively detailed in the provided context, the fly model is well-established for investigating the toxicity of various Aβ isoforms, such as Aβ₁₋₄₂. mdpi.comdiva-portal.org These models exhibit key pathological features, including reduced longevity, formation of aggregate deposits, and apoptosis. nih.govmdpi.com The sophisticated genetic tools available in Drosophila, such as the UAS-Gal4 system, enable precise spatial and temporal control of transgene expression, facilitating studies on the mechanisms of Aβ-induced toxicity and the screening of potential therapeutic agents that can modify this toxicity. nih.govmdpi.com

Computational and Theoretical Approaches to Aβ(A2V) Peptide Studies

Computational methods are indispensable for exploring the molecular intricacies of Aβ peptides, providing insights at an atomic level that are often inaccessible through experimental techniques alone. nih.gov These approaches are used to study the entire aggregation pathway, from the conformational dynamics of monomers to the structure of mature fibrils and the mechanisms of inhibition. nih.gov

Molecular Dynamics (MD) Simulations of Aβ(A2V) Monomers, Oligomers, and Fibrils

Molecular dynamics (MD) simulations are a cornerstone of computational research on Aβ peptides, allowing scientists to observe the motion of atoms over time and understand the physical basis of their aggregation. jst.go.jpjst.go.jp These simulations have been applied to various Aβ fragments and full-length peptides to study their dimerization, oligomerization, and fibril stability. nih.gov

Simulations have shown that the A2V mutation significantly impacts the aggregation process. Studies comparing wild-type and A2V-mutated peptides reveal that the mutation alters the kinetics of oligomerization. nih.govresearchgate.net The A2V mutation is thought to promote a unique oligomerization pathway that leads to the formation of specific structures, such as annular or pore-like oligomers. nih.gov In the homozygous state, the A2V mutation enhances aggregation. nih.gov Conversely, in a heterozygous state (a mix of wild-type and A2V peptides), the aggregation process is hindered. nih.govnih.gov This inhibitory effect is believed to arise from the difficulty of the A2V-mutated peptide in forming stable intermolecular interactions with the wild-type sequence. nih.gov

MD simulations of Aβ fragments, such as Aβ(16-22), are often used as model systems because they are known to form amyloid fibrils and can reproduce intermolecular β-sheet formation computationally. nih.govjst.go.jpbiorxiv.orgbiorxiv.org These simulations often employ force fields like AMBER and explicit water models such as TIP3P to accurately represent the peptide and its environment. nih.gov A key structural motif that promotes the formation of intermolecular β-sheets is the β-hairpin, which is often observed to form at hydrophilic/hydrophobic interfaces. nih.govnih.gov

Table 2. Summary of MD Simulation Approaches for Aβ Peptides
Simulation TargetKey Methodological DetailsPrimary FindingsReference
Aβ(A2V) OligomerizationComparative simulations of WT, A2V, and mixed systems.A2V promotes a distinct oligomerization pathway; heterozygous mixtures inhibit aggregation. nih.govnih.gov
Aβ Fibril StructureInitial structures modeled from solid-state NMR data (e.g., PDB: 2BEG).Reveals stability of cross-β-sheet structures and dynamics of fibril ends. nih.govnih.gov
Aβ Fragment Aggregation (e.g., Aβ(16-22))All-atom simulations in explicit water, often at interfaces.Demonstrates the role of β-hairpin formation in promoting intermolecular β-sheet structures. nih.govnih.govjst.go.jp
Aβ-Inhibitor InteractionSimulations of Aβ peptides with potential modulators (e.g., polyphenols).Identifies binding sites and mechanisms of aggregation inhibition. nih.govmdpi.com

Homology Modeling and Quantum Mechanics-Based Approaches

When experimental structures are unavailable, homology modeling can be used to build a three-dimensional model of a protein or peptide based on the known structure of a related homolog. nih.govscilit.com For Aβ peptides, this approach has been used by identifying proteins with structural similarities, such as a fragment of triosephosphate isomerase that also forms amyloid fibrils in vitro. nih.gov By aligning the Aβ sequence with the template structure, a model can be generated and then refined using energy minimization and molecular dynamics simulations to simulate a physiologically relevant environment. nih.gov This technique can be applied to the A2V variant to predict how the substitution of alanine (B10760859) with valine might alter the peptide's conformation and aggregation propensity.

Quantum mechanics (QM) based approaches provide a higher level of theory to study the electronic structure and bonding within the peptide. nih.gov While computationally intensive, QM methods can be applied to smaller fragments of Aβ to understand the fundamental interactions, such as hydrogen bonding and peptide plane geometry, that govern the formation of secondary structures like β-sheets. These studies can provide insights into the stability of different conformations that may be precursors to aggregation. nih.gov

Computational Design of Aβ(A2V) Modulators

Computational methods are pivotal in the rational design of molecules that can modulate the aggregation of Aβ peptides. nih.govnih.gov This includes the design of inhibitors that can prevent fibril formation or disaggregate pre-formed fibrils. nih.gov

An innovative strategy has emerged that uses the properties of the A2V mutation itself as a foundation for designing inhibitors. nih.gov Since the interaction between A2V-mutated and wild-type Aβ peptides can hinder aggregation, short peptides incorporating the A2V substitution have been designed and tested. nih.gov For instance, a hexapeptide (a six-amino-acid peptide) homologous to the first six residues of Aβ but containing the A2V mutation was found to inhibit amyloidogenesis, whereas the wild-type equivalent did not. nih.gov MD simulations suggest this inhibitory property is related to the structural flexibility of the mutated peptide, which can adopt both "closed" and "open" configurations, allowing it to interact with and disrupt the assembly of wild-type Aβ. nih.gov These findings provide a proof of concept for the rational design of peptide-based therapeutic agents based on the Aβ(A2V) sequence. nih.gov Other computational techniques, such as molecular docking, are used to screen libraries of small molecules to identify compounds that can bind to key regions of the Aβ peptide, like the central hydrophobic core (residues 16-20), and act as β-sheet breakers. plos.org

Theoretical Frameworks and Hypotheses in β Amyloid A2v Peptide Pathogenesis

Refinements to the Amyloid Cascade Hypothesis in the Context of A2V Mutation

The traditional amyloid cascade hypothesis posits that the accumulation and deposition of β-amyloid (Aβ) peptides are the primary events initiating the pathological cascade of Alzheimer's disease (AD), leading to the formation of neurofibrillary tangles (NFTs), synaptic dysfunction, and neuronal death. nih.govbehavioralhealth2000.com This hypothesis has been refined over time, with a greater emphasis now placed on the toxicity of soluble Aβ oligomers rather than the insoluble amyloid fibrils that constitute plaques. nih.gov The discovery of the A673V mutation in the amyloid precursor protein (APP), which corresponds to an alanine-to-valine substitution at the second position of the Aβ peptide (A2V), provides a unique lens through which to re-examine this hypothesis.

The A2V mutation is associated with an aggressive, early-onset form of AD in individuals who are homozygous for the mutation, while heterozygous carriers are protected and remain cognitively healthy even at advanced ages. nih.gov This autosomal recessive inheritance pattern challenges a simple, linear view of the amyloid cascade. Research into the Aβ(A2V) peptide reveals that the mutation significantly alters the peptide's aggregation kinetics. nih.gov In the homozygous state, the A2V mutation promotes a distinct pathway of oligomerization, forming a polymer network-like structure with exposed hydrophobic residues. nih.gov This accelerated aggregation is consistent with the early onset of dementia. nih.gov

Genotype Clinical Phenotype Aβ Aggregation Kinetics Molecular Assembly Characteristics
Homozygous (A2V/A2V) Early-onset Alzheimer's-type dementia nih.govAccelerated oligomerization nih.govForms a unique polymer network with external hydrophobic residues. nih.gov
Heterozygous (WT/A2V) Protected from AD, cognitively normal nih.govSlower aggregation kinetics compared to WT alone nih.govDifficulty in forming stable intermolecular interactions between WT and A2V peptides. nih.gov

Calcium Hypothesis of Alzheimer's Disease in Relation to Aβ(A2V)

The calcium hypothesis of Alzheimer's disease suggests that the disruption of neuronal calcium (Ca²⁺) homeostasis is a central event in the pathogenesis of the disease, leading to synaptic dysfunction and neurodegeneration. mdpi.comnih.govnih.gov Aβ peptides are known to disrupt Ca²⁺ signaling by increasing the influx of extracellular Ca²⁺ and promoting its release from intracellular stores like the endoplasmic reticulum (ER). mdpi.comnih.gov This sustained elevation of cytosolic Ca²⁺ can activate downstream pathological pathways, including the hyperphosphorylation of tau protein and apoptosis. nih.govnih.gov

Aβ oligomers can mediate calcium dysregulation through several proposed mechanisms, including the formation of calcium-permeable pores or channels in the plasma membrane and the overactivation of specific calcium channels such as L-type voltage-gated calcium channels (VGCCs) and NMDA-type glutamate (B1630785) receptors. nih.govnih.govnih.gov The influx of calcium through these routes can trigger further release from the ER via ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs), creating a feed-forward loop of calcium-induced calcium release. mdpi.comnih.gov

Mechanism of Ca²⁺ Dysregulation Description Role of Aβ Peptides
Pore/Channel Formation Aβ oligomers insert into the plasma membrane, forming ion-permeable pores. nih.govnih.govCauses an unregulated influx of extracellular Ca²⁺ into the neuron. mdpi.comnih.gov
Activation of Voltage-Gated Channels Aβ stimulates the opening of channels like L-type Ca²⁺ channels. nih.govLeads to increased intracellular Ca²⁺ concentration. nih.gov
Release from Intracellular Stores Aβ oligomers trigger Ca²⁺ release from the endoplasmic reticulum (ER). mdpi.comnih.govOccurs via interaction with ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs). mdpi.comnih.gov
Receptor-Mediated Influx Aβ can interact with receptors like the NMDA receptor, leading to channel opening. nih.govContributes to excessive Ca²⁺ entry and excitotoxicity.

Membrane-Mediated Amyloid Formation and Toxicity Hypotheses

Cellular membranes, particularly cholesterol- and sphingolipid-rich microdomains known as lipid rafts, are considered critical sites for the production, aggregation, and toxicity of Aβ peptides. nih.govmdpi.com The membrane-mediated hypothesis posits that the lipid bilayer provides a surface that concentrates Aβ monomers and facilitates their conformational change from random coils to β-sheet-rich structures, thereby nucleating the aggregation process. mdpi.comnih.gov

Aβ peptides interact with various lipid components of the membrane, including gangliosides (like GM1) and cholesterol. nih.govmdpi.com These interactions can alter the physical properties of the membrane, such as its fluidity and permeability, and are believed to be a primary mechanism of Aβ-induced toxicity. benthamscience.com Two main models describe this toxicity: the "channel hypothesis," where Aβ oligomers form discrete pores that disrupt ion homeostasis, and a more generalized "membrane disruption" model, where interactions lead to thinning, lipid extraction, or loss of membrane integrity. researchgate.netmdpi.com

The A2V mutation, by altering the hydrophobicity and aggregation pathway of the Aβ peptide, likely influences its interaction with lipid membranes. nih.gov The unique oligomeric structures formed by Aβ(A2V) in its homozygous state may possess a heightened ability to bind to and perturb neuronal membranes, consistent with their severe toxicity. nih.gov Lipid rafts are not only platforms for Aβ aggregation but also for its generation, as the enzymes responsible for cleaving APP to produce Aβ (β-secretase and γ-secretase) are concentrated in these domains. nih.gov Therefore, factors that alter lipid raft composition can modulate Aβ production. The specific biophysical properties of Aβ(A2V) oligomers would dictate the nature of their interaction with these lipid platforms, influencing both the rate of amyloid formation and the specific mechanism of membrane-mediated toxicity. nih.gov

Interplay between β-Amyloid (A2V) and Tau Pathology in Research Models

The two defining pathological hallmarks of Alzheimer's disease are extracellular Aβ plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govaginganddisease.org A central tenet of the amyloid cascade hypothesis is that the accumulation of Aβ acts upstream of and drives the development of tau pathology. nih.govijbs.com Experimental evidence from various research models supports a complex interplay where Aβ oligomers can trigger a cascade of events, including kinase activation, that leads to the hyperphosphorylation and subsequent aggregation of tau. nih.govmdpi.com

Research specifically investigating the Aβ(A2V) mutation has provided further insights into this interplay. Studies using peptide fragments derived from the A2V sequence have shown a multitarget effect on both Aβ and tau pathologies. researchgate.net For example, a synthetic peptide based on the Aβ1-6(A2V) sequence has been shown to not only inhibit the aggregation of wild-type Aβ but also to reduce the phosphorylation of tau protein. researchgate.net This peptide was also found to decrease the formation of tau oligomers and increase the susceptibility of misfolded tau to degradation by endogenous proteases. researchgate.netnih.gov

In vivo studies using transgenic animal models further support this connection. In a C. elegans model, expression of Aβ(A2V) resulted in the formation of toxic oligomers. nih.gov In triple transgenic mouse models of AD (harboring mutations in APP, PSEN1, and MAPT), treatment with the Aβ1-6(A2V)-derived peptide improved cognitive outcomes and was shown to interfere with both Aβ and tau aggregation. nih.gov These findings suggest that the N-terminal region of Aβ, and specifically the A2V mutation, is a critical modulator of the peptide's interaction with pathways that lead to tau hyperphosphorylation and aggregation. researchgate.net This supports the hypothesis that Aβ(A2V) oligomers exert their potent neurotoxicity in part by aggressively accelerating the downstream tau pathology. researchgate.netbiorxiv.org

Research Model Key Findings Related to Aβ(A2V) and Tau Reference
In Vitro / Biochemical Aβ1-6(A2V) derived peptide reduces tau phosphorylation and inhibits tau oligomer formation. researchgate.net
In Vitro / Biochemical Aβ1-6(A2V) derived peptide increases the degradation of misfolded tau by proteases. researchgate.netnih.gov
C. elegans (Transgenic) Expression of Aβ(A2V) leads to the formation of toxic oligomers. nih.gov
3xTg-AD Mice Treatment with Aβ1-6(A2V) derived peptide improved neurological outcomes and interfered with tau aggregation. nih.gov

Strategies for Modulating β Amyloid A2v Peptide Aggregation and Toxicity Mechanistic Focus in Research Models

Approaches to Inhibit Aβ(A2V) Aggregation and Fibril Formation

The A2V mutation in the amyloid-β peptide is known to alter its aggregation kinetics, promoting a distinct oligomerization pathway compared to the wild-type peptide. frontiersin.org Research has shown that the A2V native monomer is more stable than the wild-type, which influences its aggregation behavior. nih.gov The A2V substitution enhances the propensity of Aβ to form oligomers and aggregates, which may underlie its higher toxicity. nih.gov

One of the key strategies to inhibit Aβ(A2V) aggregation involves the use of peptides derived from the Aβ sequence itself. For instance, an equimolar mixture of wild-type Aβ1-42 and Aβ1-42(A2V) has been shown to produce smaller and more unstable aggregates than either peptide alone, suggesting that the interaction between the wild-type and mutated peptides can hinder the aggregation process. frontiersin.org This observation has led to the development of therapeutic strategies based on modified peptides homologous to the N-terminal region of Aβ carrying the A2V substitution. frontiersin.org

Furthermore, various compounds are being investigated for their ability to interfere with Aβ aggregation. Polyphenols, such as myricetin (B1677590) and rosmarinic acid, are known to inhibit the aggregation of Aβ peptides. nih.gov Molecular dynamics simulations suggest that these compounds can interact with key residues in the Aβ sequence, thereby preventing the formation of β-sheets, which are crucial for fibril formation. nih.govnih.gov While not exclusively studied on the A2V variant, the mechanisms of these polyphenols offer potential avenues for inhibiting Aβ(A2V) aggregation.

Table 1: Comparison of Aggregation Properties of Aβ Variants

Peptide VariantAggregation KineticsResulting AggregatesReference
Wild-Type Aβ1-42 Forms globulomers and some annular structures.Predominantly globulomers (15-40 nm) and a few annular structures (~60 nm). frontiersin.org
Aβ1-42(A2V) Exhibits a distinct oligomerization pathway with a high enrichment of annular structures.Highly enriched with annular structures (7-70 nm). frontiersin.org
Aβ1-42(WT) + Aβ1-42(A2V) (Equimolar Mixture) Hindered aggregation process, forming smaller and more unstable aggregates.Smaller and less stable aggregates compared to individual peptides. frontiersin.org

Modulation of Metal Ion Homeostasis in Aβ(A2V) Context

Metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), are known to play a significant role in the aggregation and toxicity of amyloid-β peptides. allpeptide.com These metal ions can bind to Aβ and modulate its aggregation pathways, leading to the formation of various aggregate species, including potentially more toxic oligomers. researchgate.net

In the context of Aβ(A2V), the interaction with metal ions is a critical area of investigation. While much of the research has focused on wild-type Aβ, the principles of metal-Aβ interactions are relevant to the A2V variant. Copper ions, for instance, can bind to Aβ and enhance its toxicity, with substoichiometric concentrations being particularly potent. frontiersin.org The binding of copper can also influence the type of aggregates formed, with amorphous aggregates being more common under acidic conditions. frontiersin.org

Zinc ions also significantly impact Aβ aggregation. High concentrations of zinc can promote the formation of less toxic amorphous aggregates over fibrillar structures. nih.gov However, the interplay between zinc and different Aβ variants can be complex. For example, the co-assembly of Aβ1-40 and the N-terminally truncated Aβ4-40 in the presence of zinc can promote the formation of ill-defined, potentially more toxic assemblies. chemrxiv.org

Strategies to modulate metal ion homeostasis in the context of Aβ(A2V) are being explored. Metal chelators, which can bind to and remove excess metal ions, represent a potential therapeutic approach. nih.gov The ideal chelator would selectively target the metal ions complexed with Aβ at sites that contribute to aggregation and reactive oxygen species generation, without disrupting the function of other essential metalloproteins. nih.gov Natural dipeptides like carnosine, which act as metal ion chelators, have been shown to inhibit the fibrillation and toxicity of amyloidogenic species. mdpi.com

Table 2: Effects of Metal Ions on Aβ Aggregation

Metal IonEffect on Aβ AggregationPotential Therapeutic StrategyReference
Copper (Cu²⁺) Enhances fibril formation and toxicity. Promotes amorphous aggregates in acidic conditions.Metal chelation therapy to selectively remove copper from Aβ complexes. frontiersin.orgnih.gov
Zinc (Zn²⁺) Can inhibit fibrillization and promote amorphous, less toxic aggregates at high concentrations. Can also promote formation of more toxic assemblies in co-assembly with different Aβ variants.Modulation of zinc levels and targeted chelation. nih.govchemrxiv.org

Development of Inhibitory Peptides and Small Molecules Targeting Aβ(A2V) Interactions

The unique structural and aggregation properties of the Aβ(A2V) variant provide a basis for the rational design of targeted inhibitors. A significant advancement in this area is the development of a six-mer peptide, Aβ1-6(A2V), derived from the N-terminal sequence of the A2V-mutated Aβ. nih.gov To enhance its delivery across the blood-brain barrier and cell membranes, this peptide was linked to the HIV-transactivator of transcription (TAT) protein. nih.gov

The resulting fusion peptide, Aβ1-6A2VTAT(D), has demonstrated potent anti-amyloidogenic effects in both in vitro and in vivo models. nih.gov It has been shown to inhibit Aβ aggregation and reduce cerebral amyloid deposition in Alzheimer's disease mouse models. nih.gov This peptide interferes with the generation of Aβ oligomers and fibril formation. nih.gov The therapeutic strategy is based on the observation that heterozygous carriers of the A2V mutation are protected from Alzheimer's disease due to the ability of the mutated peptide to interact with and hinder the conformational changes of the wild-type Aβ. nih.gov

In addition to peptide-based inhibitors, the development of small molecules that can target Aβ(A2V) is an active area of research. While many small molecule inhibitors have been developed for wild-type Aβ, their efficacy against the A2V variant needs to be specifically evaluated. researchgate.net Rational design approaches, based on the structure of Aβ(A2V) fibrils, can aid in the development of small molecules that can bind to and stabilize the peptide in a non-aggregating conformation or block the sites of protein-protein interaction. researchgate.net High-throughput screening of small molecule libraries is another strategy to identify compounds that can inhibit Aβ(A2V) aggregation and toxicity. nih.govscispace.com

Table 3: Investigational Inhibitory Peptides for Aβ Aggregation

Inhibitory PeptideMechanism of ActionObserved EffectsReference
Aβ1-6A2VTAT(D) Interacts with wild-type Aβ, hindering its conformational changes and assembly.Strong anti-amyloidogenic effects in vitro; inhibits Aβ aggregation and cerebral amyloid deposition in mouse models. nih.govnih.gov
NAP (Davunetide) Inhibits Aβ aggregation, disassembles pre-formed fibrils, and protects neuronal cells from Aβ-induced toxicity.Neuroprotective effects observed in preclinical studies. mdpi.com
(IAM1)₂ Binds to Aβ42 with high affinity, inhibiting its aggregation.Neuroprotective effects on primary hippocampal neurons against Aβ42-induced toxicity. mdpi.com

Research into Neuroprotective Mechanisms of Aβ(A2V) Variants or Modulators

The ultimate goal of modulating Aβ(A2V) aggregation is to achieve neuroprotection. The Aβ1-6A2V(D) peptide, in addition to its anti-amyloidogenic properties, has shown significant neuroprotective activity. researchgate.net Studies have demonstrated its ability to protect human neuroblastoma cells from Aβ toxicity. nih.gov In preclinical studies, treatment with this peptide prevented cognitive deterioration in Alzheimer's disease mouse models. nih.gov

The neuroprotective mechanisms of Aβ(A2V) modulators are likely multifaceted. By inhibiting the formation of toxic Aβ oligomers and fibrils, these modulators can prevent the downstream pathological events they trigger, such as synaptic dysfunction, oxidative stress, and neuroinflammation. nih.govbsb-muenchen.de The Aβ1-6A2V(D) peptide has been shown to interfere with both Aβ and tau aggregation propensity and proteotoxicity. nih.gov

Furthermore, research into the signaling pathways involved in neuroprotection is crucial. Modulators of Aβ may exert their protective effects by activating pro-survival signaling pathways within neurons. For instance, activation of the Wnt signaling pathway has been shown to be neuroprotective against Aβ-driven pathology. nih.gov Other pathways, such as those involving protein kinase C (PKC) and various neurotrophic factors, are also being investigated for their role in mediating neuroprotection in the context of Alzheimer's disease. nih.gov Understanding how Aβ(A2V) variants and their modulators influence these signaling cascades will be essential for developing effective neuroprotective therapies.

Table 4: Potential Neuroprotective Mechanisms of Aβ Modulators

Neuroprotective MechanismKey Signaling Pathways/MoleculesPotential OutcomeReference
Inhibition of Toxic Aggregates Direct binding to Aβ(A2V) monomers or oligomers.Prevention of synaptic dysfunction, oxidative stress, and neuroinflammation. nih.govnih.govbsb-muenchen.de
Modulation of Tau Pathology Interference with tau aggregation and proteotoxicity.Reduction of neurofibrillary tangles and associated neuronal damage. nih.gov
Activation of Pro-Survival Pathways Wnt signaling, Protein Kinase C (PKC), Neurotrophic factors.Enhancement of neuronal survival and function. nih.gov

Future Research Directions and Unanswered Questions in β Amyloid A2v Peptide Studies

Elucidation of Aβ(A2V) Polymorphism in Defined Biological Contexts

A key unanswered question is how the A2V mutation influences the structural diversity, or polymorphism, of β-Amyloid aggregates within specific physiological environments. The A2V mutation is known to accelerate the fibrillization of Aβ. plos.org Studies have shown that the A2V substitution promotes the formation of fibrillar assemblies and that aggregates of Aβ(A2V) differ from the wild-type peptide in their aggregation kinetics, the size of aggregates, and the evolution of their secondary structure. nih.govnih.gov This results in fibrils with distinct morphologies. nih.gov

However, much of this understanding comes from in vitro studies. A critical future direction is to elucidate the structure and polymorphism of Aβ(A2V) fibrils and oligomers as they form within the complex milieu of the brain. Investigating how interactions with different cell types, lipid membranes, and other biomolecules in the brain parenchyma and cerebrovascular spaces influence the final structure of Aβ(A2V) aggregates is paramount. researchgate.net Advanced techniques such as cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy will be vital in imaging these structures directly from patient-derived brain tissue. Understanding this structural polymorphism is crucial, as different aggregate structures may correlate with varying levels of neurotoxicity and disease progression. oaepublish.com

Table 1: Known Effects of A2V Mutation on Aβ Aggregation

FeatureObservationResearch Method(s)
Aggregation Kinetics Accelerates fibrillization compared to wild-type Aβ. plos.orgFibrillization Assays, Light Scattering nih.gov
Aggregate Structure Promotes fibrillar assemblies with distinct morphologies. nih.govnih.govNeutron and X-ray Diffraction, Atomic Force Microscopy (AFM) nih.govnih.gov
Oligomerization Promotes a unique oligomerization pathway leading to annular, highly hydrophobic structures. nih.govChemico-physical studies nih.gov
Structural Interference A mixture of Aβ(A2V) and wild-type Aβ peptides results in diffraction patterns different from single components, suggesting structural interference during assembly. nih.govNeutron and X-ray Diffraction nih.gov

Comprehensive Mapping of Aβ(A2V) Interactome

The neurotoxic effects of β-Amyloid peptides are often mediated through their interactions with a multitude of cellular proteins and lipids. mdpi.com While the interactome of wild-type Aβ has been partially explored, a comprehensive map of the proteins and other biomolecules that specifically bind to the A2V variant is largely missing. The A2V mutation, located at the N-terminus, could significantly alter the peptide's binding affinities and partners. nih.gov The N-terminal region is known to be important for peptide structure and interaction with metal ions and negatively charged phospholipids (B1166683) on cell surfaces. nih.govmdpi.com

Future research must focus on systematically identifying the Aβ(A2V) interactome in relevant biological systems, such as human induced pluripotent stem cell (iPSC)-derived neurons and microglia. drugtargetreview.com Techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), proximity-dependent biotinylation (BioID), and MALDI mass spectrometry imaging can map these interactions spatially within the Aβ plaque microenvironment. nih.gov Identifying Aβ(A2V)-specific binding partners will be crucial for understanding the unique pathological mechanisms triggered by this mutation and could reveal novel targets for therapeutic intervention. mdpi.comnih.gov

Table 2: Potential Classes of Aβ(A2V) Interacting Molecules for Future Investigation

Interactor ClassRationale for InvestigationPotential Research Techniques
Cell Surface Receptors The N-terminal mutation may alter binding to neuronal or glial receptors, affecting signaling and peptide clearance.Co-IP/MS, Affinity Purification-Mass Spectrometry
Lipids Aβ interacts with lipids like gangliosides and phosphatidylinositol; the A2V mutation could alter membrane insertion and disruption. nih.govnih.govLipidomics, X-ray Scattering on model membranes nih.gov
Extracellular Matrix Proteins Interactions with proteins like collagen could be affected, influencing plaque stability and neuronal integrity. researchgate.netProteomic analysis of amyloid plaques mdpi.com
Chaperone Proteins The altered aggregation pathway of Aβ(A2V) may involve different interactions with intracellular and extracellular chaperones.Yeast-based screening assays, In vitro binding assays
Metal Ions The N-terminus is a known metal-binding site; the A2V change could affect ion coordination and subsequent aggregation and redox activity. mdpi.comNuclear Magnetic Resonance (NMR), Isothermal Titration Calorimetry (ITC)

Development of Novel Aβ(A2V)-Specific Research Tools and Assays

A significant barrier to progress in studying the A2V variant is the lack of research tools that can specifically detect and quantify it in complex biological samples. Current antibodies and assays are often designed to target regions of Aβ that are common across different variants, making it difficult to distinguish the specific contribution of Aβ(A2V) to pathology in individuals who may also have the wild-type peptide.

The development of monoclonal antibodies that specifically recognize the N-terminus of Aβ containing the valine substitution is a high priority. These antibodies would be invaluable for creating Aβ(A2V)-specific enzyme-linked immunosorbent assays (ELISAs) and for use in immunohistochemistry and PET imaging. Furthermore, techniques like mirror-image phage display could be employed to identify selective D-peptide ligands for Aβ(A2V), which could serve as probes or inhibitors. nih.gov The creation of sensitive and specific assays, potentially using single-molecule array (SIMOA) technology, would enable researchers to accurately measure Aβ(A2V) levels in cerebrospinal fluid (CSF) and blood, potentially leading to novel biomarkers for early diagnosis and patient stratification in clinical trials. nih.gov

Advanced Computational Modeling for Predictive Understanding

Computational methods offer a powerful avenue for exploring the molecular consequences of the A2V mutation. mdpi.com While initial models exist, more advanced and large-scale simulations are needed to predictively understand the entire aggregation pathway of Aβ(A2V). Future research should leverage enhanced sampling techniques in molecular dynamics (MD) simulations to map the conformational landscape of Aβ(A2V) monomers and their assembly into oligomers and fibrils.

These simulations can provide atomistic-level insights into how the A2V substitution alters inter-peptide interactions, solvent dynamics, and the stability of different aggregate structures. Integrating data from deep mutational scanning experiments with structural models derived from brain-derived aggregates can further refine these computational models. sigmaaldrich.com Ultimately, the goal is to develop robust computational models that can predict how Aβ(A2V) will behave in different biological environments and how it will interact with potential therapeutic agents, thereby accelerating the drug discovery process. mdpi.com

Q & A

Q. How can N-terminal truncated peptides like A2V inform therapeutic development?

  • A2V-derived N-terminal fragments (e.g., Aβ1-6A2V) inhibit wild-type Aβ aggregation in vivo. Methodologies include:
  • Peptide tagging : Conjugation with cell-penetrating sequences (e.g., TAT).
  • Pharmacokinetics : Radiolabeling (¹²⁵I) to track blood-brain barrier penetration.
  • Behavioral assays : Morris water maze to assess cognitive rescue in AD models .

Key Methodological Considerations

Parameter Recommendation Evidence Source
Solubilization Use HFIP for monomerization; avoid prolonged storage in NH₄OH.
Aggregation Assays Combine Thioflavin T (kinetics) with TEM (morphology).
Metal Interactions Employ ICP-MS for quantitative metal analysis.
Animal Models Use homozygous A2V knock-in mice for AD pathology studies.

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